Methyl 5-methylthiazole-4-carboxylate
Description
Methyl 5-methylthiazole-4-carboxylate (CAS: 68751-05-3) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a methoxycarbonyl group at position 4 . Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The methyl ester group enhances solubility in organic solvents, making this compound a versatile intermediate in medicinal chemistry. It has been utilized in synthesizing anticonvulsant and anti-inflammatory agents, as demonstrated in derivatives like ethyl 2-(4-chlorodibenzo[b,d]furan-1-yl)-5-methylthiazole-4-carboxylate .
Properties
IUPAC Name |
methyl 5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBALRFBPEJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653308 | |
| Record name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68751-05-3 | |
| Record name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-methylthiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Cyclization and Esterification Approach
One common approach involves the construction of the thiazole ring from precursors such as methyl dichloroacetate and substituted aldehydes or amines, followed by esterification to yield methyl 5-methylthiazole-4-carboxylate derivatives.
- For example, methyl 2-amino-5-derivatized thiazole-4-carboxylates have been synthesized by reacting phenylacetaldehyde with methyl dichloroacetate in anhydrous ether at low temperatures (0°C), followed by base-mediated cyclization using sodium methoxide in methanol.
- Hydrolysis and subsequent esterification steps convert acid intermediates to the methyl ester form with good yields (~75%) and high purity.
Reduction and Oxidation of Thiazole Carboxylic Esters
Another effective method involves the reduction of 4-methylthiazole-5-carboxylic acid methyl ester to 4-methyl-5-hydroxymethyl-thiazole, followed by oxidation to the corresponding aldehyde or carboxylate derivatives.
- Reduction is typically performed using sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3) in monoglyme solvent at low temperatures (-10 to +5 °C), yielding the hydroxymethyl intermediate with high conversion.
- The hydroxymethyl intermediate is then oxidized using various oxidizing agents such as TEMPO/sodium hypochlorite or pyridinium chlorochromate (PCC) in dichloromethane at controlled temperatures (0-30 °C) to afford the aldehyde or carboxylate derivatives with high purity (>97% by HPLC).
Catalytic Hydrogenation and Eco-Friendly Methods
Pd/BaSO4 catalyzed hydrogenation has been employed for the transformation of 4-methylthiazole-5-carboxylic acid chloride to 4-methyl-5-formylthiazole, an intermediate closely related to this compound.
- This catalytic hydrogenation is performed in xylene at reflux temperature, offering an eco-friendly and industrially scalable method with good yields and reduced hazardous waste compared to traditional methods.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The reduction of methyl esters to hydroxymethyl derivatives using NaBH4/AlCl3 is highly efficient and allows for subsequent selective oxidation to the aldehyde or carboxylate forms, which can then be esterified to yield this compound with high purity.
- Oxidation using TEMPO and sodium hypochlorite is mild and conducted at low temperatures (0-2 °C) to prevent overoxidation and degradation, yielding products with 97-98% purity by HPLC.
- PCC oxidation in dichloromethane at 15-30 °C offers an alternative oxidation route with yields around 99% purity, suitable for sensitive substrates.
- The Pd/BaSO4 catalytic hydrogenation method provides an environmentally benign alternative to classical chemical reductions, with the advantage of scalability and reduced hazardous byproducts.
- The cyclization approach using methyl dichloroacetate and aldehydes under basic conditions is a versatile method for synthesizing various substituted thiazole carboxylates, including this compound derivatives.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
MMTCA serves as a vital building block in the synthesis of various pharmaceuticals, especially those aimed at treating bacterial infections and other diseases. Its thiazole structure contributes to the biological activity of the resulting compounds, enhancing their efficacy against pathogens.
- Case Study: Antibacterial Agents
Research has demonstrated that derivatives of MMTCA exhibit potent antibacterial properties. For instance, modifications to the methylthiazole structure have led to the development of new classes of antibiotics that are effective against resistant strains of bacteria.
Potential in Anticancer Therapy
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Studies indicate that MMTCA derivatives can inhibit specific enzymes involved in cancer cell proliferation.
| Pharmaceutical Application | Target Disease | Efficacy |
|---|---|---|
| Antibiotic Synthesis | Bacterial Infections | High |
| Anticancer Drug Development | Various Cancers | Moderate |
Agricultural Chemistry
Formulation of Agrochemicals
MMTCA is utilized in the development of agrochemicals, including fungicides and herbicides. Its role is crucial in protecting crops from diseases and pests, thereby improving agricultural yield.
- Case Study: Fungicide Development
A study highlighted the use of MMTCA in formulating a novel fungicide that showed increased effectiveness compared to traditional agents. The compound's unique chemical properties allow for better absorption by plants, enhancing its protective capabilities.
| Agrochemical Application | Type | Effectiveness |
|---|---|---|
| Fungicide | Systemic | High |
| Herbicide | Contact | Moderate |
Biochemical Research
Role in Enzyme Inhibition Studies
In biochemical research, MMTCA is employed to investigate enzyme inhibition mechanisms and metabolic pathways. This research aids in understanding biological processes and identifying potential therapeutic targets.
- Case Study: Metabolic Pathway Analysis
Researchers have used MMTCA to study its effects on specific metabolic pathways in microorganisms. The findings suggest that MMTCA can modulate enzyme activity, leading to altered metabolic outcomes.
| Biochemical Research Focus | Application | Findings |
|---|---|---|
| Enzyme Inhibition | Metabolic Studies | Significant Impact |
| Pathway Analysis | Microbial Metabolism | Modulation Observed |
Material Science
Development of Novel Materials
MMTCA is explored in material science for its potential in creating new polymers and coatings with enhanced durability and resistance to environmental factors.
- Case Study: Polymer Synthesis
The incorporation of MMTCA into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for various industrial applications.
| Material Science Application | Material Type | Properties Enhanced |
|---|---|---|
| Polymer Development | Thermoplastic | Durability |
| Coating Formulation | Protective Coatings | Environmental Resistance |
Mechanism of Action
The mechanism of action of Methyl 5-methylthiazole-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 5-methylthiazole-4-carboxylate are best understood through comparisons with analogous thiazole and isothiazole derivatives. Below is a detailed analysis supported by experimental data and research findings:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Findings
Substituent Effects on Reactivity Halogenated Derivatives: Methyl 2-chlorothiazole-4-carboxylate and its bromo analog (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate) exhibit higher reactivity in cross-coupling reactions due to the halogen's leaving-group ability. For instance, bromo derivatives are preferred in Suzuki-Miyaura couplings . Amino and Trifluoromethyl Groups: The amino group in Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate facilitates hydrogen bonding in target proteins, while the CF₃ group improves lipophilicity and pharmacokinetic profiles .
Ester Group Variations Ethyl esters (e.g., Ethyl 5-methylthiazole-4-carboxylate) demonstrate superior solubility in ethanol and DMSO compared to methyl esters, which is critical for in vivo formulations . Methyl esters, however, are more reactive in hydrolysis reactions due to steric effects .
Biological Activity Derivatives like ethyl 2-(4-chlorodibenzo[b,d]furan-1-yl)-5-methylthiazole-4-carboxylate exhibit anticonvulsant activity in rodent models, with ED₅₀ values comparable to reference drugs like phenobarbital. The 4-chlorodibenzofuran moiety enhances blood-brain barrier penetration .
Synthetic Accessibility
- This compound is synthesized via cyclization of nitriles with ethyl 2-bromoacetoacetate, achieving yields >80% . Ethyl analogs require additional steps for ester hydrolysis and amide coupling, reducing overall efficiency .
Biological Activity
Methyl 5-methylthiazole-4-carboxylate (MMT) is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of MMT, including its mechanisms of action, biochemical properties, and relevant case studies.
Target Interactions
MMT interacts with specific proteins and enzymes, influencing their functions. Thiazole derivatives like MMT are known to bind to active sites on proteins, leading to either inhibition or activation of these biomolecules. For instance, MMT has been shown to inhibit microbial enzymes, thereby exhibiting antimicrobial properties.
Biochemical Pathways
The compound is involved in several biochemical pathways, affecting cellular processes such as metabolism and signaling. MMT can induce apoptosis in cancer cells by activating specific signaling pathways, demonstrating its potential as an anticancer agent.
Biological Activities
MMT exhibits a range of biological activities that can be summarized as follows:
- Antimicrobial Activity : MMT has shown effectiveness against various microbial strains. Its ability to inhibit enzymes involved in microbial metabolism contributes to its antimicrobial properties .
- Antitumor Activity : Research indicates that MMT can induce cytotoxic effects in cancer cells, making it a candidate for further development as an anticancer drug .
- Antiviral Properties : Some studies have explored the antiviral potential of thiazole derivatives, including MMT, highlighting their ability to inhibit viral replication .
Antimicrobial Efficacy
A study focused on the synthesis and biological evaluation of thiazole derivatives found that compounds similar to MMT exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrated that these compounds could effectively inhibit bacterial growth .
Antitumor Activity
In another investigation, various thiazole derivatives were tested for their cytotoxic effects on cancer cell lines. For example, one derivative showed an IC50 value of 1.61 µg/mL against human glioblastoma cells, indicating potent antitumor activity. The presence of a methyl group at specific positions was found to enhance cytotoxic effects significantly .
Antiviral Studies
Research into phenylthiazole compounds has revealed promising antiviral activities. Modifications to the thiazole ring structure led to enhanced selectivity and metabolic stability in antiviral assays. These findings suggest that MMT and its derivatives could serve as templates for developing new antiviral agents .
| Property | Description |
|---|---|
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 155.19 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions; sensitive to light and heat degradation |
Q & A
Basic: What are the common synthetic routes for Methyl 5-methylthiazole-4-carboxylate, and how are reaction conditions optimized?
This compound is typically synthesized via cyclocondensation or coupling reactions. A key method involves:
- Cyclocondensation : Reacting thioamide precursors with α-haloketones or esters under basic conditions. For example, similar thiazole derivatives are synthesized using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous solvents like dichloromethane or THF .
- One-step synthesis : Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate analogs can be synthesized via AI-driven retrosynthetic analysis, leveraging databases like PISTACHIO and Reaxys to predict feasible routes .
Optimization : Reaction parameters such as pH (maintained at 6–8), temperature (60–80°C), and catalyst loading (e.g., 1.2–1.5 equiv. of EDCI) are critical for yield improvement. Solvent polarity and steric effects also influence isomer formation (e.g., (4R)- vs. (4S)-isomers in dihydrothiazoles) .
Basic: Which spectroscopic techniques are employed to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbonyl carbons (δ 160–170 ppm). For example, thiazole derivatives in show distinct aromatic proton signals at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 172.22 for Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For instance, crystallographic data for 5-methylisoxazole-4-carboxylic acid (a structural analog) was obtained using SHELX and ORTEP-III software .
Advanced: How can researchers resolve data contradictions arising from different synthetic protocols?
Contradictions in yields or isomer ratios often stem from:
- Catalyst Selection : EDCI/HOBt systems may favor amide coupling, while Pd(PPh) in Suzuki-Miyaura reactions (e.g., biphenyl derivatives) alters regioselectivity .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions compared to THF or toluene .
- Temperature Control : Lower temperatures (0–5°C) reduce epimerization in chiral intermediates .
Resolution Strategy : Cross-validate using multiple techniques (e.g., HPLC for purity, H NMR for stereochemical analysis) and computational modeling to predict optimal conditions .
Advanced: What strategies are used to determine the crystal structure of this compound derivatives?
- Software Tools : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used for small-molecule crystallography. ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .
- Data Collection : High-resolution synchrotron data (≤1.0 Å) is ideal. For example, 5-methylisoxazole-4-carboxylic acid was resolved using Mo-Kα radiation (λ = 0.71073 Å) .
- Validation : R-factors (<5%), residual density maps, and hydrogen-bonding patterns (e.g., graph-set analysis) ensure structural accuracy .
Advanced: How do substituent variations on the thiazole ring influence the compound’s bioactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO) or cyano (-CN) substituents enhance electrophilicity, improving binding to biological targets (e.g., kinase inhibition in anticancer studies) .
- Steric Effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) may reduce solubility but increase target specificity. Derivatives like 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide show potent antiproliferative activity (IC < 1 μM) .
- Hydrogen-Bonding : Hydroxyl (-OH) or amino (-NH) groups facilitate interactions with enzymes (e.g., COX-2 inhibition in anti-inflammatory applications) .
Advanced: What computational methods aid in predicting synthetic pathways for this compound derivatives?
- Retrosynthetic Analysis : Tools like AI-driven Template_relevance models (PISTACHIO, Reaxys) predict one-step routes by analyzing >10 reactions. For example, Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate was synthesized via a predicted cyclization pathway .
- DFT Calculations : Optimize transition states and intermediates for key reactions (e.g., cyclocondensation energy barriers) .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates bioactivity by simulating ligand-receptor interactions (e.g., thiazole derivatives binding to EGFR kinases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
